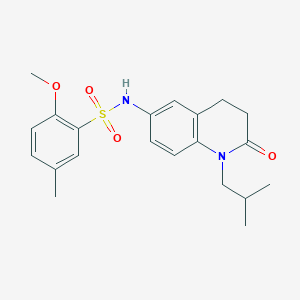

N-(3-氯-2-甲基苯基)-6-((四氢噻吩-3-基)氧基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

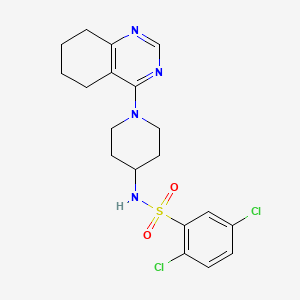

The compound N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a derivative of nicotinic acid, which is a natural product found in various plants and animals. Nicotinic acid derivatives have been extensively studied due to their wide range of biological activities, including herbicidal properties and potential anticancer effects.

Synthesis Analysis

The synthesis of nicotinamide derivatives is a topic of interest in the search for new herbicides and anticancer agents. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized to discover novel natural-product-based herbicides, showing that structural modifications of the nicotinamide moiety can lead to compounds with significant biological activity . Although the specific synthesis of N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives plays a crucial role in their biological activity. The structure-activity relationship (SAR) studies of these compounds can lead to the development of new herbicides with targeted properties against specific weeds . Similarly, SAR studies in the context of anticancer research have shown that N-phenyl nicotinamides can be potent inducers of apoptosis, with modifications to the phenyl ring leading to significant increases in potency .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions, particularly those that lead to biological effects such as the induction of apoptosis in cancer cells or the inhibition of weed growth. For example, certain N-phenyl nicotinamides have been found to inhibit microtubule polymerization, which is a critical process in cell division, thereby inducing apoptosis . These reactions are essential for the pharmacological effects of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are important for their practical applications. The corrosion inhibition effect of some nicotinamide derivatives on mild steel in hydrochloric acid solution has been studied, indicating that these compounds can also serve as corrosion inhibitors . The adsorption behavior of these inhibitors follows the Langmuir isotherm model, suggesting a strong and specific interaction with the metal surface .

科学研究应用

抗菌和抗真菌活性

源自烟酰胺的化合物,包括与N-(3-氯-2-甲基苯基)-6-((四氢噻吩-3-基)氧基)烟酰胺结构相关的化合物,已被研究其抗菌和抗真菌特性。一项研究合成了烟酸衍生物,并对其进行了体外抗菌筛选,针对各种细菌(金黄色葡萄球菌、化脓链球菌、大肠杆菌、铜绿假单胞菌)和真菌物种(白念珠菌、黑曲霉、克拉瓦图曲霉),发现一些化合物与标准药物(Patel & Shaikh, 2010)具有可比性。

腐蚀抑制

烟酰胺衍生物已被评估其在盐酸溶液中对低碳钢的腐蚀抑制效果。研究表明,这些化合物表现出显著的抑制效率,其效果根据浓度、时间和温度而异。这些抑制剂在低碳钢表面的吸附表明其在保护金属免受腐蚀方面具有潜在应用(Chakravarthy, Mohana, & Kumar, 2014)。

荧光类似物开发

通过对辅酶进行修饰合成的烟酰胺腺嘌呤二核苷酸的荧光类似物为生化研究提供了一种工具,可用于研究具有改进可见性的酶促反应。这种类似物在各种脱氢酶催化的反应中表现出活性,暗示其在研究代谢途径中的实用性(Barrio, Secrist, & Leonard, 1972)。

除草活性

寻找新的除草剂导致从烟酸合成N-(芳基甲氧基)-2-氯烟酰胺,对各种杂草显示出显著的除草活性。这项研究可能为新农业化学品的开发铺平道路(Yu et al., 2021)。

超分子结构

对烟酰胺衍生物的晶体结构研究,包括2-氯-N-(硝基苯基)烟酰胺的同分异构体,有助于我们理解其化学行为和在设计具有特定分子相互作用的药物和材料方面的潜在应用(de Souza et al., 2005)。

腐蚀抑制

对烟酰胺的曼尼希碱衍生物的研究表明其作为盐酸中低碳钢的腐蚀抑制剂的有效性,为工业金属的保护措施提供了见解(Jeeva, Prabhu, & Rajesh, 2017)。

安全和危害

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2S/c1-11-14(18)3-2-4-15(11)20-17(21)12-5-6-16(19-9-12)22-13-7-8-23-10-13/h2-6,9,13H,7-8,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKPUIGGCZSTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)

![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2500563.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)

![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)

![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)